(R)-(6,6-Dimethylmorpholin-2-yl)methanol
Overview
Description
®-(6,6-Dimethylmorpholin-2-yl)methanol is a chemical compound with the molecular formula C7H15NO2. It is a morpholine derivative, characterized by the presence of a dimethyl group at the 6-position and a hydroxymethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6-Dimethylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the dimethyl and hydroxymethyl groups. One common method involves the use of dimethylamine and formaldehyde in the presence of a catalyst to achieve the desired substitution .
Industrial Production Methods
Industrial production of ®-(6,6-Dimethylmorpholin-2-yl)methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
®-(6,6-Dimethylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of morpholine derivatives with different functional groups .
Scientific Research Applications
®-(6,6-Dimethylmorpholin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ®-(6,6-Dimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(S)-(6,6-Dimethylmorpholin-2-yl)methanol: The enantiomer of the compound, with similar chemical properties but different biological activity.
6,6-Dimethylmorpholine: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-Morpholinylmethanol: Lacks the dimethyl group, affecting its chemical and biological properties.
Uniqueness
Its enantiomeric purity also plays a crucial role in its biological activity, making it a valuable compound in research and industry .
Properties
IUPAC Name |
[(2R)-6,6-dimethylmorpholin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)5-8-3-6(4-9)10-7/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJHJZKEAMDADZ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@@H](O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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